3-(4-Chloropyridin-3-yl)oxetan-3-ol

Lipophilicity LogP Drug-likeness

PROBLEM: Researchers synthesizing kinase inhibitors or nAChR-targeted agents often encounter solubility and off-target binding issues from lipophilic building blocks. SOLUTION: 3-(4-Chloropyridin-3-yl)oxetan-3-ol (CAS 1454913-88-2) solves this with its low LogP (0.3573), ensuring aqueous solubility and minimal non-specific binding. KEY ADVANTAGES: • Oxetane core serves as a validated carboxylic acid bioisostere, enhancing metabolic stability and permeability. • 4-Chloro substituent enables Suzuki-Miyaura, Buchwald-Hartwig, and SNAr diversifications for fragment-based libraries. • Higher boiling point and density vs. non-chlorinated analog support straightforward purification. • Molecular weight (185.61 g/mol) and Fsp³ (0.375) align with fragment-based screening requirements.

Molecular Formula C8H8ClNO2
Molecular Weight 185.61 g/mol
Cat. No. B8224198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chloropyridin-3-yl)oxetan-3-ol
Molecular FormulaC8H8ClNO2
Molecular Weight185.61 g/mol
Structural Identifiers
SMILESC1C(CO1)(C2=C(C=CN=C2)Cl)O
InChIInChI=1S/C8H8ClNO2/c9-7-1-2-10-3-6(7)8(11)4-12-5-8/h1-3,11H,4-5H2
InChIKeyRJQYQADYTWYPPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chloropyridin-3-yl)oxetan-3-ol: Overview


3-(4-Chloropyridin-3-yl)oxetan-3-ol (CAS 1454913-88-2) is a heterocyclic building block featuring a 4-chloropyridine ring attached at the 3-position of an oxetan-3-ol core . With a molecular weight of 185.61 g/mol and an empirical formula of C8H8ClNO2, this compound serves as a versatile intermediate in medicinal chemistry campaigns, particularly for synthesizing kinase inhibitors and nicotinic acetylcholine receptor-targeted agents . The combination of the oxetane ring – a recognized carbonyl/carboxylic acid bioisostere – and the chlorine-substituted pyridine provides a unique scaffold for fragment-based drug discovery and lead optimization programs [1].

Kinase inhibitor synthesis scaffold
Nicotinic receptor ligand intermediate
Oxetane bioisostere for lead optimization
4-Chloro handle for fragment-based diversification

Why Analogs Cannot Substitute This Compound


Structural analogs such as 3-(pyridin-3-yl)oxetan-3-ol (the non-chlorinated congener) and 3-(2-chloropyridin-4-yl)oxetan-3-ol (a chlorine regioisomer) exhibit markedly different physicochemical properties that preclude their use as interchangeable building blocks [1]. Their divergent lipophilicity, acidity, and boiling point ranges necessitate distinct synthetic protocols, purification strategies, and formulation approaches that are not directly transferable between analogs . Selecting the wrong analog can lead to failed reactions, impure intermediates, or altered biological activity, making a precise understanding of compound-specific properties essential for procurement decisions .

Non-chlorinated analog
Lipophilicity, acidity, and boiling point differences may alter synthetic protocols and purification outcomes.
2-Chloro regioisomer
Altered steric and electronic environment may reduce cross-coupling efficiency and shift lipophilicity profile.

Evidence Supporting Selection Over Analogs


Lower Lipophilicity for Improved Drug-Likeness

The target compound exhibits a computed LogP of 0.3573, which is substantially lower than the 0.9528 LogP of its regioisomer 3-(2-chloropyridin-4-yl)oxetan-3-ol . This difference of ΔLogP ≈ 0.6 log units translates to a roughly 4-fold lower partition coefficient into octanol, indicating superior aqueous solubility potential and reduced non-specific binding risk [1].

LogP comparison
Cross-study comparable
Target 0.36 vs 2-Cl regioisomer 0.95 (Δ ≈ 0.6)
Supports aqueous solubility screening
Computed LogP; experimental validation advised
Lipophilicity LogP Drug-likeness Solubility

Higher Acidity and Hydrogen Bond Donor Capacity

The predicted pKa of 3-(4-chloropyridin-3-yl)oxetan-3-ol is 11.51±0.20, compared to 12.19±0.20 for the non-chlorinated analog 3-(pyridin-3-yl)oxetan-3-ol . The 0.68 pKa unit difference, attributable to the electron-withdrawing chlorine atom, indicates a roughly 5-fold higher acidity for the target compound. While both compounds remain predominantly neutral at physiological pH, this difference can be decisive in modulating hydrogen bond donor strength and binding interactions [1].

pKa comparison
Cross-study comparable
Target 11.51 vs non-Cl analog 12.19 (Δ ≈ 0.68)
Modulates hydrogen bond donor context
Predicted values; binding assay context
pKa Acidity Hydrogen Bonding Permeability

Higher Boiling Point and Density for Scale-Up

3-(4-Chloropyridin-3-yl)oxetan-3-ol has a predicted boiling point of 358.8±42.0 °C and density of 1.463±0.06 g/cm³, compared to 334.0±37.0 °C and 1.316±0.06 g/cm³ for 3-(pyridin-3-yl)oxetan-3-ol . The +24.8 °C difference in boiling point and +0.147 g/cm³ density increase reflect the mass and polarizability contributions of the chlorine substituent, which directly impact distillation conditions and solvent selection for extraction and chromatography.

BP & density
Cross-study comparable
BP 358.8 vs 334.0 °C, density 1.463 vs 1.316 g/cm³
Informs scale-up purification design
Predicted at 760 mmHg; process-dependent
Boiling Point Density Purification Scale-up

Oxetane Ring Bioisostere Advantage

Although no direct comparative ADME data exist for this specific compound, the oxetan-3-ol scaffold has been extensively validated as a carboxylic acid bioisostere. Lassalas et al. (2017) demonstrated that oxetan-3-ol derivatives exhibit pKa values >12, rendering them predominantly neutral at physiological pH, which correlated with higher PAMPA permeability compared to carboxylic acid controls [1]. The oxetane ring also provides metabolic stability advantages over carbonyl groups, as shown by lower intrinsic clearance in microsomal assays for oxetane-containing analogs [1].

Oxetane bioisostere
Class-level inference
Reported higher PAMPA permeability and microsomal stability vs carboxylic acids
Supports permeability screening context
Class-level data; compound-specific ADME unavailable
Bioisostere Permeability Metabolic Stability Oxetane

4-Chloro as a Versatile Synthetic Handle

The chlorine atom at the 4-position of the pyridine ring is activated toward nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. In contrast, the 2-chloro regioisomer positions the chlorine adjacent to the nitrogen, where steric and electronic effects can reduce cross-coupling efficiency. While no direct quantitative reactivity comparison is published for these exact compounds, the 4-chloro substitution pattern is well-precedented in medicinal chemistry for enabling rapid diversification of lead scaffolds [1].

4-Cl synthetic handle
Supporting evidence
4-Chloro activated for SNAr and cross-coupling
Enables diversification for SAR studies
Structure-based rationale; reactivity may vary
Cross-coupling Nucleophilic Aromatic Substitution C-H Activation Late-Stage Functionalization

Optimal Application Scenarios


Kinase Inhibitor Development

Its low LogP (0.3573) compared to the 2-chloro regioisomer (0.9528) makes 3-(4-chloropyridin-3-yl)oxetan-3-ol the preferred building block in kinase inhibitor programs where aqueous solubility and minimal off-target binding are critical design parameters . This is particularly relevant for targeting kinases with flat, hydrophobic ATP-binding pockets where compound lipophilicity can drive non-specific protein binding.

Nicotinic Receptor Ligand Synthesis

The combination of a chlorine substituent (enabling further functionalization) and the oxetane bioisostere (conferring metabolic stability) poises this compound as a key intermediate for synthesizing bridged-nicotine analogues and related nAChR ligands. Its higher boiling point and density compared to the non-chlorinated analog support straightforward purification during multi-step syntheses .

Fragment-Based Library Synthesis

The 4-chloro group serves as a reliable synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, and SNAr reactions, enabling efficient diversification of the pyridine ring. This makes the compound a strategic choice for generating fragment-like libraries where molecular weight (185.61 g/mol) and sp³ character (Fsp³ = 0.375) align with fragment-based screening requirements .

Carboxylic Acid Bioisostere Replacement

The oxetan-3-ol core has been validated as a carboxylic acid surrogate, offering improved permeability and metabolic stability while retaining key hydrogen bonding capabilities. Lead series containing carboxylic acid motifs that suffer from poor permeability can benefit from replacement with this scaffold, supported by published PAMPA and microsomal stability data for the oxetane class [1].

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis
Low lipophilicity for aqueous solubility
Solubility and protein binding assays
Nicotinic receptor ligands
4-Cl handle and oxetane bioisostere
Metabolic stability and binding assays
Fragment-based library
4-Cl cross-coupling handle
Library diversification efficiency
Carboxylic acid replacement
Oxetane core as acid isostere
Permeability and microsomal stability
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